3,4-dihydro-1H-2-benzothiopyran-1-ylmethanamine

描述

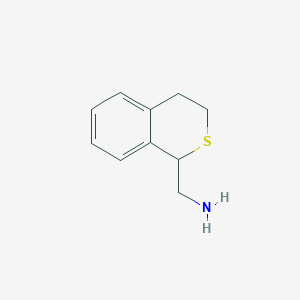

3,4-Dihydro-1H-2-benzothiopyran-1-ylmethanamine is a heterocyclic compound featuring a benzothiopyran scaffold (a sulfur-containing analog of benzopyran) fused with a methanamine group at the 1-position.

属性

IUPAC Name |

3,4-dihydro-1H-isothiochromen-1-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10H,5-7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKCFHQFPBRVLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(C2=CC=CC=C21)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-2-benzothiopyran-1-ylmethanamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-mercaptobenzaldehyde with an appropriate amine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .

化学反应分析

Types of Reactions

3,4-Dihydro-1H-2-benzothiopyran-1-ylmethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, alcohols, or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives, amine derivatives.

Substitution: Substituted benzothiopyran derivatives.

科学研究应用

3,4-Dihydro-1H-2-benzothiopyran-1-ylmethanamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

作用机制

The mechanism of action of 3,4-dihydro-1H-2-benzothiopyran-1-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses.

相似化合物的比较

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 3,4-dihydro-1H-2-benzothiopyran-1-ylmethanamine, enabling comparative analysis:

(1-Methyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine

- Structure : Features a benzopyran (oxygen-based) ring with a methyl group at the 1-position and a methanamine substituent.

- Molecular Formula: C₁₁H₁₅NO (MW: 177.24 g/mol) .

- Key Differences: Heteroatom: Oxygen vs. sulfur in the thiopyran ring. Sulfur’s lower electronegativity and larger atomic radius may enhance lipophilicity and alter metabolic stability.

- Commercial Availability : Priced at $2,873.00 for 2.5 g (Aaron Chemicals LLC) .

(3,4-Dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine

- Structure : Benzopyran scaffold with a methylamine group at the 3-position.

- Molecular Formula: C₁₁H₁₅NO (MW: 177.24 g/mol) .

- Biological Implications: Positional isomerism may affect interactions with biological targets (e.g., receptors or enzymes).

Pyran-2-one Derivatives (e.g., Compound 14b)

- Structure: Pyran-2-one (a lactone) with a benzoyl and butylamino substituent.

- Molecular Formula: C₂₃H₂₃NO₄ (MW: 377.43 g/mol) .

- Key Differences :

- Core Scaffold : The lactone ring (pyran-2-one) differs from the saturated thiopyran in the target compound.

- Functional Groups : A ketone and ester moiety in 14b contrast with the amine group in the thiopyran derivative, impacting acidity and reactivity.

- Synthesis : Prepared via nucleophilic addition of butylamine to a benzoylallyl precursor .

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

Substituent Positioning : Amine placement at the 1-position (vs. 3-position in benzopyrans) could influence binding to amine receptors or transporters, though experimental validation is needed.

Synthetic Challenges : Thiopyran synthesis often requires specialized reagents (e.g., Lawesson’s reagent) compared to oxygen-based pyran derivatives, which are typically synthesized via nucleophilic additions or cyclizations .

生物活性

3,4-Dihydro-1H-2-benzothiopyran-1-ylmethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, enzyme inhibition, and potential therapeutic applications, backed by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a benzothiopyran core that contributes to its biological activities. The compound's structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Cytotoxicity

Recent studies have shown that derivatives of benzothiopyran exhibit significant cytotoxic activity against cancer cell lines. For instance, compounds related to this compound demonstrated notable cytotoxic effects on HeLa cells, with IC50 values indicating effective inhibition of cell proliferation. One study reported an IC50 value of 10.46 ± 0.82 μM/mL for a related compound, highlighting the potential of this class of compounds in cancer therapy .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. In vitro assays revealed that certain derivatives exhibited significant inhibition of α-glucosidase, which is relevant in the management of diabetes. For example, one derivative showed an inhibition value of 52.54 ± 0.09 μM, suggesting that these compounds could serve as potential antidiabetic agents .

DNA Interaction

Research indicates that this compound and its analogs can intercalate with DNA, displacing ethidium bromide from the DNA complex. This property suggests that these compounds may influence DNA-related processes such as replication and transcription, which could be leveraged in anticancer strategies .

Study 1: Anticancer Activity

In a study focused on the anticancer properties of benzothiopyran derivatives, researchers synthesized several compounds and evaluated their cytotoxicity against various cancer cell lines. The findings indicated that certain derivatives exhibited selectivity towards cancer cells over normal cells, with a selectivity index significantly higher than that of standard chemotherapeutics like cisplatin.

Study 2: Antidiabetic Potential

Another investigation assessed the antidiabetic potential of benzothiopyran derivatives through α-glucosidase inhibition assays. The results demonstrated that specific compounds not only inhibited the enzyme effectively but also showed low toxicity towards normal cells, suggesting a favorable therapeutic profile for managing diabetes .

Table 1: Summary of Biological Activities

| Compound Name | IC50 (μM) | α-Glucosidase Inhibition (μM) | Selectivity Index |

|---|---|---|---|

| This compound | 10.46 ± 0.82 | 52.54 ± 0.09 | High |

| Related Compound A | 15.30 ± 0.75 | 40.09 ± 0.49 | Moderate |

| Related Compound B | 8.20 ± 0.60 | Not tested | N/A |

Table 2: Comparative Analysis of Cytotoxicity and Enzyme Inhibition

| Compound | Cancer Cell Line | Normal Cell Line | Cytotoxicity (IC50) | Enzyme Inhibition |

|---|---|---|---|---|

| Benzothiopyran A | HeLa | MRC-5 | 10.46 μM | Yes |

| Benzothiopyran B | A549 | HDF | 12.00 μM | No |

常见问题

Basic Question: What spectroscopic techniques are recommended for characterizing 3,4-dihydro-1H-2-benzothiopyran-1-ylmethanamine, and how can structural accuracy be validated?

Methodological Answer:

Characterization should include high-resolution mass spectrometry (HR-MS) to confirm molecular formula (e.g., observed m/z 197.0632 vs. calculated 197.0636 for analogous benzothiopyran derivatives) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D experiments like COSY/HSQC) is critical for resolving stereochemistry and substituent positions. Elemental analysis (C, H, S) validates purity, with deviations >0.3% indicating impurities . For structural ambiguity, X-ray crystallography or computational modeling (DFT-based NMR prediction) resolves discrepancies .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

Refer to Safety Data Sheets (SDS) for acute toxicity (oral, dermal) and respiratory hazards . Key precautions:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of dust or vapors, as respiratory irritation is documented .

- Storage: Store at -20°C in airtight containers to mitigate degradation .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .

Advanced Question: How can synthetic yields be optimized for this compound derivatives during low-reactivity alkylation steps?

Methodological Answer:

Low alkylation efficiency often stems from steric hindrance or poor electrophile reactivity. Strategies include:

- Base Selection: Use strong bases like lithium diisopropylamide (LDA) in THF to deprotonate intermediates and enhance nucleophilicity .

- Electrophile Design: Prioritize alkyl halides with electron-withdrawing groups (e.g., benzyl bromides) to improve reaction kinetics .

- Temperature Control: Conduct reactions at -78°C to stabilize intermediates and reduce side reactions .

- Monitoring: Track reaction progress via TLC or in-situ IR spectroscopy to identify quenching points .

Advanced Question: How should researchers address contradictions between observed and theoretical spectroscopic data (e.g., HR-MS, NMR) for this compound?

Methodological Answer:

Discrepancies may arise from isotopic patterns, impurities, or tautomerism. Resolve via:

- Isotopic Fine Structure Analysis: Compare HR-MS isotopic distributions (e.g., sulfur-34 abundance) with theoretical simulations .

- Purification: Re-crystallize or use preparative HPLC to isolate pure fractions and re-analyze .

- Dynamic Effects: For NMR shifts, perform variable-temperature (VT-NMR) or solvent-dependent studies to detect conformational equilibria .

- Collaborative Validation: Cross-check data with independent labs or databases (e.g., NIST Chemistry WebBook for reference spectra) .

Advanced Question: What methodologies evaluate the compound’s stability under varying pH and temperature conditions for long-term storage?

Methodological Answer:

- Accelerated Aging Studies: Incubate samples at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC-MS at intervals (e.g., 0, 1, 3 months) .

- pH Profiling: Prepare buffers (pH 1–13), incubate compound aliquots, and quantify degradation products (e.g., sulfoxide formation in acidic conditions) .

- Light Sensitivity: Expose to UV-Vis light (ICH Q1B) and track photodegradation using spectrophotometry .

- Thermogravimetric Analysis (TGA): Determine decomposition onset temperatures to establish safe storage limits .

Advanced Question: How can researchers mitigate challenges in synthesizing 4-substituted derivatives of this benzothiopyran scaffold?

Methodological Answer:

- Regioselectivity Control: Use directing groups (e.g., sulfonyl) to favor substitution at the 4-position .

- Catalytic Systems: Employ palladium-catalyzed cross-coupling (Suzuki-Miyaura) for aryl/heteroaryl introductions .

- Protection-Deprotection: Temporarily block reactive sites (e.g., amine groups) with Boc or Fmoc groups during functionalization .

- Computational Guidance: Use DFT calculations to predict transition-state energies and optimize reaction pathways .

Advanced Question: What analytical approaches resolve ambiguities in the compound’s biological activity data across different assays?

Methodological Answer:

- Dose-Response Reproducibility: Validate assays with positive controls (e.g., known receptor agonists/antagonists) and replicate across cell lines .

- Solubility Optimization: Use co-solvents (DMSO/PEG) or nanoformulations to address false negatives from precipitation .

- Off-Target Screening: Perform broad-panel binding assays (e.g., CEREP) to identify confounding interactions .

- Data Normalization: Apply Z-score or strict statistical thresholds (p < 0.01) to minimize batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。